2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
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Overview
Description
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that features a unique pyrano-pyrazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step reactions. One common method includes the annulation of the pyran ring followed by the formation of the pyrazole fragment. This can be achieved through a series of cyclization reactions, often using catalysts such as sodium hydride in tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antiproliferative properties.
Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Biological Activity
2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring structure combining a pyrazole and tetrahydropyran moiety, which contributes to its potential pharmacological properties. This article provides an overview of its biological activities, synthesis methods, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N4O. The compound's structure can be represented as follows:
This structure is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Research has indicated that pyrazole derivatives possess significant anticancer properties. A study highlighted that derivatives of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibited antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed IC50 values in the micromolar range against breast and lung cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been investigated with promising results. In vitro assays demonstrated that this compound could inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In animal models of inflammation, the compound reduced edema significantly when compared to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Studies have shown that derivatives of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be comparable to those of established antibiotics such as ampicillin and ciprofloxacin .
Neuroprotective Properties
Emerging research suggests that pyrazole derivatives may also possess neuroprotective effects. Compounds derived from 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis in vitro. These findings indicate potential applications in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves several steps:
- Formation of Tetrahydropyran Ring : Reacting tetrahydropyranone with diethyl oxalate.
- Cyclization : Treating the resulting intermediate with hydrazine hydrate.
- Hydrolysis : Final hydrolysis to yield the target compound.
This multi-step synthesis allows for the production of various derivatives by modifying reaction conditions or substituents on the starting materials.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of synthesized derivatives of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole against human breast cancer cell lines. The results showed that certain derivatives inhibited cell proliferation by over 70% at concentrations below 10 µM. These findings suggest a potent anticancer activity warranting further investigation into their mechanisms of action.
Case Study 2: Anti-inflammatory Testing
In a separate study focused on anti-inflammatory properties using a carrageenan-induced paw edema model in rats, compounds derived from 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole demonstrated a reduction in swelling comparable to indomethacin at similar doses. This reinforces the potential therapeutic application for inflammatory conditions.
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide |
InChI |
InChI=1S/C8H12N4O/c1-12-7(8(9)10)5-4-13-3-2-6(5)11-12/h2-4H2,1H3,(H3,9,10) |
InChI Key |
CXVWJLCMZFYUSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2COCCC2=N1)C(=N)N |
Origin of Product |
United States |
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